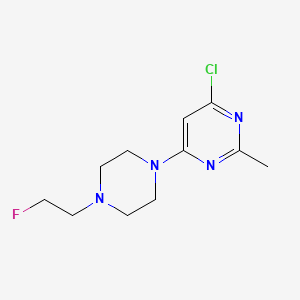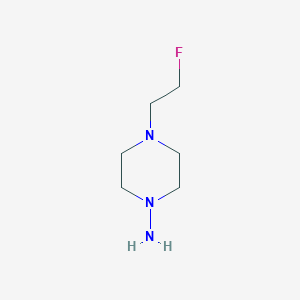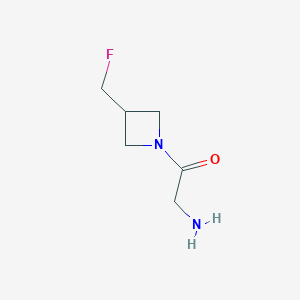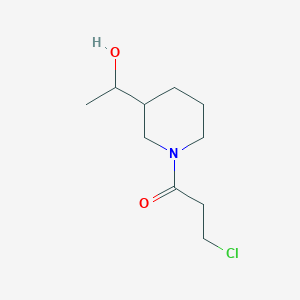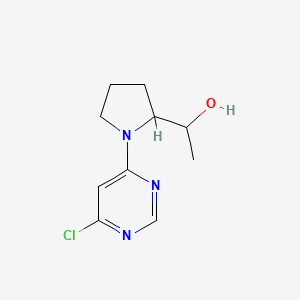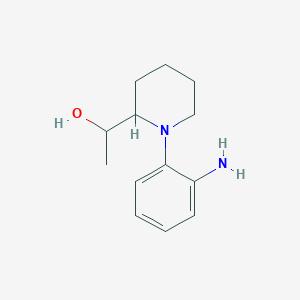
1-(1-(2-Aminophenyl)piperidin-2-yl)ethan-1-ol
Vue d'ensemble
Description
1-(1-(2-Aminophenyl)piperidin-2-yl)ethan-1-ol, also known as 1-phenylpiperidine-2-ethanol, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular formula of C11H17NO. The compound is insoluble in water, but is soluble in organic solvents such as ethanol and acetone. It has a melting point of 73-75°C and a boiling point of 217-219°C.
Applications De Recherche Scientifique
Chemical Reactivity and Synthetic Applications
- The study on nucleophilic aromatic substitution reactions provides insights into the reactivity of compounds involving piperidine, a core component of the compound . These reactions are crucial for synthesizing various arylcycloalkylamines, which have implications in medicinal chemistry (Pietra & Vitali, 1972).
Therapeutic Potential and Pharmacophoric Insights
- Arylcycloalkylamines, including structures similar to the queried compound, have been reviewed for their role in binding affinity at D2-like receptors, highlighting the importance of arylalkyl substituents in enhancing potency and selectivity. This class of compounds is exemplified in several antipsychotic agents, underscoring their significance in drug development for neuropsychiatric disorders (Sikazwe et al., 2009).
Exploration of Natural Flavors and Aromas
- The identification and characterization of 1-Octen-3-ol in various plants underline the potential of structurally similar compounds in contributing to the aromatic profiles of edible mushrooms, which could be explored for natural flavor applications in the food industry (Maggi, Papa, & Vittori, 2012).
Antineoplastic and Antimicrobial Properties
- A series of compounds related to 1-(1-(2-Aminophenyl)piperidin-2-yl)ethan-1-ol have demonstrated promising antineoplastic and antimicrobial properties. These studies highlight the compounds' cytotoxic properties, potential for tumor-selective toxicity, and their role as modulators of multi-drug resistance, presenting a significant avenue for cancer therapy research (Hossain et al., 2020).
Optoelectronic and Luminescent Properties
- Research into quinazolines and pyrimidines, which share structural motifs with the queried compound, has revealed their applications in optoelectronic materials. These findings suggest the potential of incorporating similar structural elements into the design of novel materials for electronic and luminescent devices (Lipunova et al., 2018).
Propriétés
IUPAC Name |
1-[1-(2-aminophenyl)piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(16)12-7-4-5-9-15(12)13-8-3-2-6-11(13)14/h2-3,6,8,10,12,16H,4-5,7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKPMECVBWCQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C2=CC=CC=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



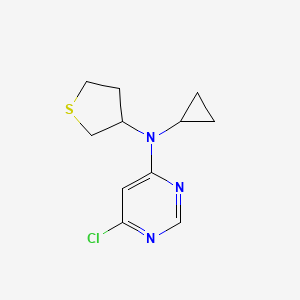

![1-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477690.png)
![3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477691.png)
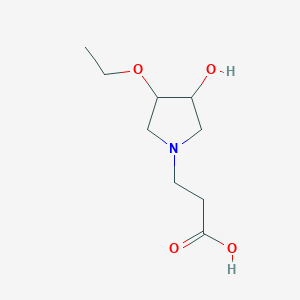
![3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477698.png)
